molecular formula C16H13ClO B11860324 4-Chloro-2-p-tolyl-2H-chromene CAS No. 870105-46-7

4-Chloro-2-p-tolyl-2H-chromene

Cat. No.: B11860324
CAS No.: 870105-46-7
M. Wt: 256.72 g/mol
InChI Key: WHFFYUGPCHQGLE-UHFFFAOYSA-N
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Description

4-Chloro-2-p-tolyl-2H-chromene is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic structures containing a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of a chlorine atom at the 4th position and a p-tolyl group at the 2nd position of the chromene ring.

Preparation Methods

The synthesis of 4-Chloro-2-p-tolyl-2H-chromene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-chlorobenzaldehyde and p-tolylacetylene in the presence of a base such as potassium carbonate can lead to the formation of the desired chromene compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Chloro-2-p-tolyl-2H-chromene undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-p-tolyl-2H-chromene involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

4-Chloro-2-p-tolyl-2H-chromene can be compared with other similar compounds in the chromene family, such as:

    2H-chromene: Lacks the chlorine and p-tolyl substituents, resulting in different biological activities.

    4H-chromene: Differs in the position of the double bond in the pyran ring, leading to variations in chemical reactivity and biological properties.

    4-Chloro-2-phenyl-2H-chromene: Similar structure but with a phenyl group instead of a p-tolyl group, which affects its biological activity and chemical behavior.

Properties

CAS No.

870105-46-7

Molecular Formula

C16H13ClO

Molecular Weight

256.72 g/mol

IUPAC Name

4-chloro-2-(4-methylphenyl)-2H-chromene

InChI

InChI=1S/C16H13ClO/c1-11-6-8-12(9-7-11)16-10-14(17)13-4-2-3-5-15(13)18-16/h2-10,16H,1H3

InChI Key

WHFFYUGPCHQGLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C=C(C3=CC=CC=C3O2)Cl

Origin of Product

United States

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